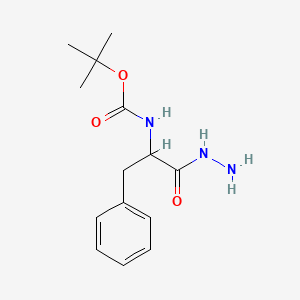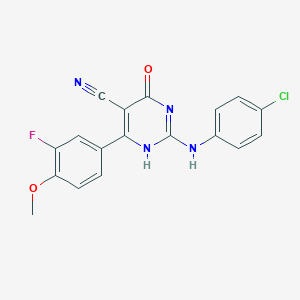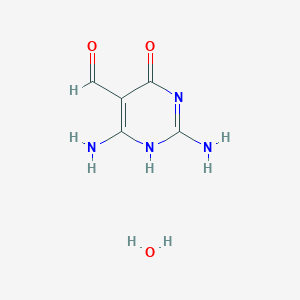![molecular formula C10H12Cl2N2O B7970813 1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate](/img/structure/B7970813.png)
1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The hydrochloride hydrate form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate typically involves the chloromethylation of phenyl rings followed by the formation of the pyrazole ring. One common method is the Blanc reaction, where benzene is reacted with formaldehyde and hydrochloric acid in the presence of a catalyst to introduce the chloromethyl group. Subsequent steps involve the formation of the pyrazole ring through cyclization reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques, such as crystallization and chromatography, are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or ammonia.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The chloromethyl group enhances its reactivity, allowing it to bind to enzymes or receptors, thereby modulating their activity. The pyrazole ring plays a crucial role in the compound's biological activity, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Benzene, 1-chloro-3-(chloromethyl)-; Benzene, 1,3-bis(chloromethyl)-
Uniqueness: The presence of the pyrazole ring in this compound distinguishes it from other chloromethylated phenyl compounds, providing it with unique chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1-[3-(chloromethyl)phenyl]pyrazole;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2.ClH.H2O/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;;/h1-7H,8H2;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJECQDFXRCAREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CCl.O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]amine hydrochloride hydrate](/img/structure/B7970730.png)


![[3-(2H-Tetrazol-2-yl)-1-adamantyl]amine hydrochloride hydrate](/img/structure/B7970760.png)



![3-(2-Bromo-5-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene](/img/structure/B7970787.png)
![(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amine dihydrochloride hydrate](/img/structure/B7970789.png)
![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trihydrochloride hydrate](/img/structure/B7970794.png)
![[(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate](/img/structure/B7970801.png)



